molecular formula C13H15NO5S2 B7876973 3-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]butanoic acid

3-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]butanoic acid

Cat. No.: B7876973
M. Wt: 329.4 g/mol
InChI Key: XRBQUKJTMLICNN-UHFFFAOYSA-N
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Description

3-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]butanoic acid is a complex organic compound featuring a benzothiazine ring system

Properties

IUPAC Name

3-[(2-methyl-3-oxo-4H-1,4-benzothiazin-6-yl)sulfonyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5S2/c1-7(5-12(15)16)21(18,19)9-3-4-11-10(6-9)14-13(17)8(2)20-11/h3-4,6-8H,5H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBQUKJTMLICNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(S1)C=CC(=C2)S(=O)(=O)C(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]butanoic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 2-aminothiophenol with an appropriate keto acid to form the benzothiazine ring. This is followed by sulfonylation and subsequent functional group modifications to introduce the butanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]butanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules with anti-inflammatory or antimicrobial properties.

    Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]butanoic acid involves its interaction with specific molecular targets. The benzothiazine ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl compounds: These compounds share a similar core structure but differ in the presence of oxygen instead of sulfur.

    Benzothiazole derivatives: These compounds have a similar benzothiazine ring but lack the butanoic acid moiety.

Uniqueness

The presence of both the benzothiazine ring and the butanoic acid moiety in 3-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]butanoic acid makes it unique. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

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